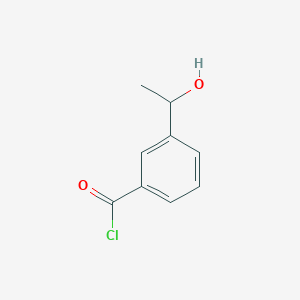
3-(1-Hydroxyethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring a hydroxyethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1-Hydroxyethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Another method involves the Friedel-Crafts acylation of ethylbenzene with phosgene, followed by hydrolysis to introduce the hydroxyethyl group. This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major product is 3-(1-carboxyethyl)benzoyl chloride.
Reduction: The major product is 3-(1-hydroxyethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, products can include 3-(1-hydroxyethyl)benzamide or 3-(1-hydroxyethyl)benzoate esters.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The chloride group is a good leaving group, facilitating substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: Lacks the hydroxyethyl group, making it less reactive in certain substitution reactions.
3-(1-Hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-(1-Hydroxyethyl)benzyl alcohol: Contains an alcohol group instead of a chloride group.
Uniqueness
3-(1-Hydroxyethyl)benzoyl chloride is unique due to the presence of both a hydroxyethyl group and a chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
220769-84-6 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-6,11H,1H3 |
Clave InChI |
CRVYIGBIYONYQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















